1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVBSGSCYSNIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like bromine or chlorine under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones, forming various pyrazole derivatives.
Scientific Research Applications
Agricultural Chemistry
The compound is primarily utilized in the development of pesticides and herbicides. Its role as an intermediate in synthesizing these agrochemicals enhances crop protection and minimizes environmental impact. Recent studies highlight its effectiveness in improving the efficacy of fungicides and herbicides, thereby contributing to sustainable agricultural practices.
| Application | Details |
|---|---|
| Fungicides | Enhances the efficacy of existing fungicides, leading to better crop yields. |
| Herbicides | Used to develop selective herbicides that target specific weeds without harming crops. |
Pharmaceutical Development
In pharmaceutical research, 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid serves as a key intermediate in synthesizing drugs targeting inflammatory diseases. Its bioactivity has been linked to anti-inflammatory effects, making it a candidate for further drug development.
| Pharmaceutical Uses | Mechanism |
|---|---|
| Anti-inflammatory | Inhibits specific pathways involved in inflammation, showing promise in treating chronic conditions. |
Material Science
The compound is explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to degradation, making it valuable in various industrial applications.
| Material Type | Properties |
|---|---|
| Polymers | Enhanced mechanical properties and thermal stability. |
| Coatings | Improved resistance to environmental degradation and wear. |
Biochemical Research
In biochemical studies, researchers utilize this compound to investigate enzyme inhibition and receptor interactions. Its ability to interact with biological molecules provides insights into metabolic pathways and disease mechanisms.
| Research Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated inhibition of specific enzymes linked to disease progression. |
| Receptor Interactions | Provides insights into drug-receptor dynamics, aiding in the design of more effective therapeutics. |
Analytical Chemistry
In analytical chemistry, this compound acts as a standard reference material in chromatographic techniques. This application aids in the accurate quantification of related compounds within complex mixtures.
| Technique | Application |
|---|---|
| Chromatography | Serves as a calibration standard for quantifying related pyrazole derivatives in samples. |
Case Study 1: Development of a New Herbicide
A recent study demonstrated the synthesis of a new herbicide using this compound as an intermediate. The resulting compound showed significantly improved selectivity against target weeds while minimizing damage to crops.
Case Study 2: Anti-inflammatory Drug Research
Research published in a leading pharmaceutical journal highlighted the use of this pyrazole derivative in developing new anti-inflammatory drugs. The compound exhibited potent activity against pro-inflammatory cytokines, paving the way for novel therapeutic options for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-3-carboxylic acid derivatives vary significantly in biological activity, physicochemical properties, and synthetic accessibility depending on substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole-3-carboxylic Acid Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Fluorophenyl derivatives (e.g., 4-fluorophenyl in ) exhibit strong activity as CFTR modulators, attributed to electron-withdrawing effects enhancing binding affinity. Chloroquinoline-substituted analogs (e.g., ) show antiproliferative effects, likely due to planar aromatic systems interacting with DNA or enzymes.
Synthetic Efficiency :
- Electron-rich substituents (e.g., methyl or methoxy groups) generally yield higher synthesis efficiency (76% for 4-fluorophenyl vs. 26% for 2,6-difluorophenyl ). Steric hindrance in difluorophenyl derivatives may reduce reactivity.
Physicochemical Properties :
- Lipophilicity: The 4-methylphenyl group increases lipophilicity compared to polar substituents like oxan-4-yl , affecting membrane permeability.
- Solubility: Tetrahydropyran (oxan-4-yl) derivatives exhibit improved aqueous solubility due to hydrogen-bonding capacity .
Metabolic Stability :
- The methyl group in this compound may slow oxidative metabolism compared to unsubstituted phenyl analogs, as seen in celecoxib metabolites .
Biological Activity
1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid, a compound characterized by its unique pyrazole ring structure, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 232.25 g/mol. The compound features a carboxylic acid functional group at the 3-position of the pyrazole ring and a para-methylphenyl substituent at the 1-position, contributing to its distinctive chemical properties and biological activities.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
- Anticancer Properties : The compound has been investigated for its ability to inhibit the growth of several cancer cell types, including lung cancer, brain cancer, and colorectal cancer .
The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate the activity of enzymes and receptors involved in inflammatory pathways or cancer cell proliferation. For instance, studies have indicated that it can inhibit certain kinases associated with tumor growth .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : A study reported that derivatives of pyrazole compounds, including this compound, exhibited significant antiproliferative effects on various cancer cell lines. For example, compounds containing this scaffold showed inhibition rates exceeding 70% against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Antimicrobial Studies : Another investigation highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain bacterial strains, suggesting strong antimicrobial potential .
Comparison of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Carboxylic acid group; para-methylphenyl group | Antimicrobial, anticancer |
| 4-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | Hydroxy group addition enhances solubility | Increased anti-inflammatory activity |
| 5-(2-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | Chlorine substitution may alter activity | Varied anticancer effects |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a pyrazole precursor with a substituted phenyl group. For example, a similar derivative, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde, was synthesized using K₂CO₃ as a base catalyst for coupling aryloxy groups . To optimize purity, column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is recommended, as demonstrated in the purification of structurally analogous pyrazole derivatives .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For instance, a related pyrazole-carboxylic acid compound (C₁₇H₁₁Cl₃N₂O₂) was analyzed with monoclinic symmetry (space group P2/c) and unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å . Complementary techniques include ¹H/¹³C NMR for functional group analysis and IR spectroscopy for identifying carboxyl (C=O) and pyrazole ring vibrations .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Pyrazole-carboxylic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability testing should include monitoring under varying pH and temperatures. For example, derivatives like 1-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid require storage at −20°C in desiccated conditions to prevent hydrolysis .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence biological activity?
- Methodological Answer : Substituents like halogens (Cl, F) or electron-withdrawing groups enhance interactions with biological targets. For example, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid showed cannabinoid receptor modulation due to chlorine’s electronegativity . Comparative studies using SAR (structure-activity relationship) models, such as docking simulations with receptor crystal structures, can quantify these effects .
Q. What crystallographic data are available for this compound, and how does its solid-state packing affect reactivity?
- Methodological Answer : The monoclinic crystal system (e.g., P2/c) observed in related pyrazole-carboxylic acids suggests dense packing via hydrogen-bonding networks between carboxyl groups and adjacent molecules. This arrangement may reduce solubility but enhance thermal stability, as seen in compounds with similar lattice parameters (V = 3409.1 ų, Z = 8) . Hirshfeld surface analysis can further map intermolecular interactions .
Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : High-resolution LC-MS or UPLC coupled with charged aerosol detection (CAD) is recommended. For example, purity assessment of pyrazole-4-carbonitrile derivatives achieved >95% purity using LC-MS with electrospray ionization (ESI) . Elemental analysis (C, H, N) and differential scanning calorimetry (DSC) can validate batch consistency .
Q. How can computational chemistry predict the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or MOE can estimate logP (lipophilicity), bioavailability, and metabolic pathways. A study on 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid used DFT calculations to optimize its binding affinity for COX-2, highlighting the role of trifluoromethyl groups in enhancing membrane permeability .
Q. What strategies mitigate side reactions during scale-up synthesis?
- Methodological Answer : Kinetic control via slow reagent addition and temperature gradients (0–50°C) minimizes byproducts, as shown in triazole-pyrazole hybrid syntheses . Continuous flow reactors improve yield reproducibility for intermediates like methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
